molecular formula C18H21NO6 B14957455 N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-N-methylglycine

N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-N-methylglycine

Cat. No.: B14957455
M. Wt: 347.4 g/mol
InChI Key: WRKUADQVMUHMTP-UHFFFAOYSA-N
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Description

2-[3-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)-N-METHYLPROPANAMIDO]ACETIC ACID is a complex organic compound belonging to the coumarin family. Coumarins are a class of benzopyrone derivatives known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)-N-METHYLPROPANAMIDO]ACETIC ACID typically involves multi-step organic reactions. One common method includes the condensation of 7-methoxy-4,8-dimethyl-2H-chromen-2-one with N-methylpropanamide under specific conditions . The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like acetone at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green solvents and catalysts are employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-[3-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)-N-METHYLPROPANAMIDO]ACETIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-[3-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)-N-METHYLPROPANAMIDO]ACETIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)-N-METHYLPROPANAMIDO]ACETIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)-N-METHYLPROPANAMIDO]ACETIC ACID stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and dimethyl substitutions enhance its stability and solubility, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H21NO6

Molecular Weight

347.4 g/mol

IUPAC Name

2-[3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanoyl-methylamino]acetic acid

InChI

InChI=1S/C18H21NO6/c1-10-12-5-7-14(24-4)11(2)17(12)25-18(23)13(10)6-8-15(20)19(3)9-16(21)22/h5,7H,6,8-9H2,1-4H3,(H,21,22)

InChI Key

WRKUADQVMUHMTP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CCC(=O)N(C)CC(=O)O

Origin of Product

United States

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